1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride
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Overview
Description
1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to an imidazole ring.
Mechanism of Action
Target of Action
It is known that imidazole derivatives have a broad range of chemical and biological properties . They are found in many important synthetic drug molecules and are known to bind with high affinity to multiple receptors .
Mode of Action
Imidazole derivatives are known to show a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can vary widely and would depend on the specific targets and mode of action of the compound.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, the effects could potentially be diverse .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as imidazole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given the broad range of biological activities exhibited by similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride typically involves multiple steps. One common method starts with the reaction of 3-(trifluoromethyl)benzyl chloride with imidazole in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms the intermediate 1-[3-(trifluoromethyl)benzyl]-1H-imidazole, which is then further reacted with formaldehyde and ammonium chloride to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole
- 1-[3-(Trifluoromethyl)benzyl]-1H-pyrazole
- 1-[3-(Trifluoromethyl)benzyl]-1H-triazole
Uniqueness
1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride is unique due to its specific combination of the trifluoromethyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[3-[[3-(trifluoromethyl)phenyl]methyl]imidazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3.ClH/c13-12(14,15)10-3-1-2-9(4-10)7-18-8-17-6-11(18)5-16;/h1-4,6,8H,5,7,16H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDNXVDLBWJERS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC=C2CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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